B1576823 Pleurain-a1-thel

Pleurain-a1-thel

Cat. No.: B1576823
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pleurain-a1-thel is a novel antimicrobial peptide (AMP) isolated from the skin secretions of the tree frog Theloderma kwangsiensis (Rhacophoridae family). Its amino acid sequence (RILTMTKRVKMPQLYKQIVCRLFKTC) was determined via Edman degradation, mass spectrometry, and cDNA cloning . The peptide contains two cysteine residues forming an intramolecular disulfide bond, a structural feature critical for stabilizing its tertiary structure and enhancing microbial targeting . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimal hemolytic activity in human and rabbit erythrocytes (<5% hemolysis at bactericidal concentrations) . This dual efficacy and low cytotoxicity distinguish it as a promising candidate for therapeutic development.

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

RILTMTKRVKMPQLYKQIVCRLFKTC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

To contextualize the significance of Pleurain-a1-thel, we compare its properties with structurally or functionally related AMPs from other amphibians (Table 1).

Table 1: Comparative Analysis of this compound and Similar AMPs

Property This compound Rana pleuraden AMPs Rana shuchinae AMPs Temporin-L
Source Theloderma kwangsiensis Rana pleuraden Rana shuchinae Rana temporaria
Amino Acid Sequence RILTMTKRVKMPQLYKQIVCRLFKTC Variable (e.g., FLPLLAGL...) Variable (e.g., GVFDKLK...) FLPLIGRVLSGIL
Cysteine Residues 2 (disulfide bond) 0 4 (two disulfide bonds) 0
Antimicrobial Spectrum Gram(+), Gram(-), fungi Gram(+) dominant Gram(-) dominant Gram(+) and fungi
MIC Range (µg/mL) 2–16 4–32 8–64 1–8
Hemolytic Activity <5% at 64 µg/mL 10–20% at 64 µg/mL 15–30% at 64 µg/mL 5–10% at 64 µg/mL
Structural Stability High (disulfide bond) Moderate (linear) High (two disulfide bonds) Low (linear)

Key Findings :

Structural Diversity :

  • This compound’s disulfide bond confers stability superior to linear peptides like Temporin-L but fewer structural constraints than Rana shuchinae AMPs with two disulfide bonds .
  • The absence of cysteines in Rana pleuraden AMPs correlates with reduced stability under physiological conditions .

Antimicrobial Efficacy :

  • This compound’s MIC values (2–16 µg/mL) are comparable to Temporin-L but lower than those of Rana shuchinae AMPs (8–64 µg/mL), suggesting enhanced potency against resistant strains .
  • Its broad-spectrum activity contrasts with the Gram(+)-biased activity of Temporin-L and Gram(-)-biased activity of Rana shuchinae AMPs .

Hemolytic Activity :

  • This compound demonstrates negligible hemolysis (<5%), outperforming Rana pleuraden and Rana shuchinae AMPs, which show 10–30% hemolysis at equivalent concentrations .

Taxonomic Uniqueness: As the first AMP reported from the Rhacophoridae family, this compound fills a gap in AMP diversity compared to well-studied Ranidae peptides .

Mechanistic and Evolutionary Insights

  • Membrane Interaction : this compound’s cationic residues (e.g., lysine, arginine) likely facilitate electrostatic interactions with microbial membranes, a mechanism shared with Temporin-L but refined by its disulfide bond for targeted pore formation .
  • Evolutionary Conservation : The cysteine-rich framework of this compound aligns with convergent evolution in amphibian AMPs to optimize pathogen defense in moist habitats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.